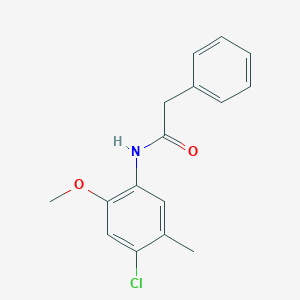
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CMMPA is a white crystalline powder that belongs to the class of acetanilide derivatives. It is a non-steroidal anti-inflammatory drug (NSAID) that has been used to treat various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. However, the focus of
科学的研究の応用
CMMPA has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, CMMPA has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It does so by inducing apoptosis, which is programmed cell death, in cancer cells. CMMPA has also been studied in neuroscience research, where it has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, CMMPA has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
作用機序
The mechanism of action of CMMPA involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting COX enzymes, CMMPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CMMPA has been shown to have various biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain. It also has antioxidant properties, which protect cells from oxidative damage. CMMPA has been shown to improve cognitive function and memory in animal models. It also has neuroprotective effects, which protect neurons from damage and death.
実験室実験の利点と制限
CMMPA has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research. It has been extensively studied, which provides a wealth of information on its properties and potential applications. However, CMMPA also has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its duration of action.
将来の方向性
There are several future directions for the research on CMMPA. One direction is to develop new derivatives of CMMPA with improved efficacy and fewer side effects. Another direction is to study the potential of CMMPA in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, the mechanism of action of CMMPA needs to be further elucidated to better understand its potential applications.
In conclusion, CMMPA is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on CMMPA provides a foundation for the development of new drugs with improved efficacy and fewer side effects.
合成法
The synthesis of CMMPA involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with phenylacetyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure CMMPA.
特性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-8-14(15(20-2)10-13(11)17)18-16(19)9-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZUDSPUQDSNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoro-N-{[(4-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5872224.png)
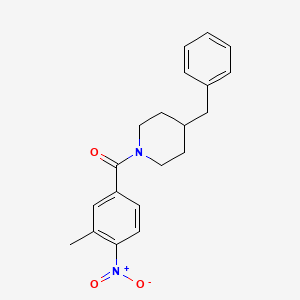
![dimethyl 5-[(methoxycarbonyl)amino]isophthalate](/img/structure/B5872233.png)
![4-(benzyloxy)benzaldehyde (4-{[4-(benzyloxy)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5872244.png)
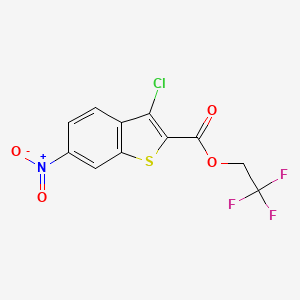
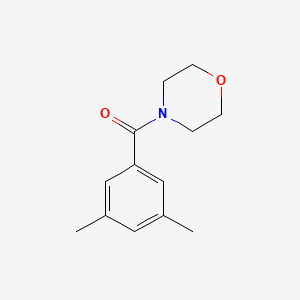
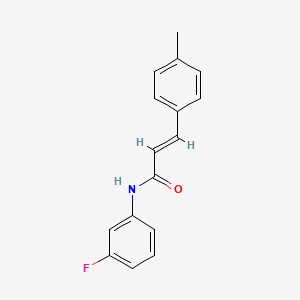
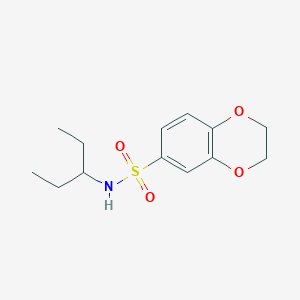
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B5872290.png)
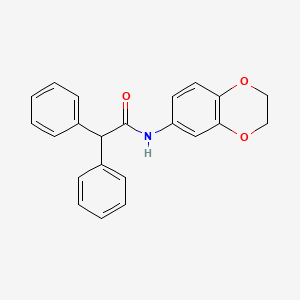

![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)
![2-methyl-5-[2-(1-piperidinyl)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5872323.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5872326.png)